REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH2:9][CH2:10][O:11][C:12]2[N:17]=[CH:16][N:15]=[C:14]([NH:18][S:19]([C:22]3[CH:27]=[CH:26][C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:24][CH:23]=3)(=[O:21])=[O:20])[C:13]=2[C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)=[N:6][CH:7]=1.CS(C)=[O:41]>>[Br:1][C:2]1[CH:7]=[N:6][C:5]([O:8][CH2:9][CH2:10][O:11][C:12]2[N:17]=[CH:16][N:15]=[C:14]([NH:18][S:19]([C:22]3[CH:27]=[CH:26][C:25]([C:28]([CH3:31])([CH3:30])[CH2:29][OH:41])=[CH:24][CH:23]=3)(=[O:20])=[O:21])[C:13]=2[C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)=[N:4][CH:3]=1
|
Name
|
N-[6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-5-(4-methylphenyl)-4-pyrimidinyl]-4-(tert-butyl)benzenesulfonamide
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)OCCOC1=C(C(=NC=N1)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope
|
Type
|
ADDITION
|
Details
|
containing 50 mm of AS-7H inoculum medium
|
Type
|
ADDITION
|
Details
|
containing 50 mm of AP-5H production medium
|
Type
|
WAIT
|
Details
|
incubated under the same conditions for a further 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
was added to each of the flasks
|
Type
|
WAIT
|
Details
|
to continue under the same conditions for a further 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Each flask was then extracted with 200 mls of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined ethyl acetate solubles concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a gum solid
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=NC1)OCCOC1=C(C(=NC=N1)NS(=O)(=O)C1=CC=C(C=C1)C(CO)(C)C)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |